molecular formula C12H14N2O3 B1609843 7-Methoxy-D-tryptophan CAS No. 808145-87-1

7-Methoxy-D-tryptophan

Cat. No.: B1609843
CAS No.: 808145-87-1
M. Wt: 234.25 g/mol
InChI Key: MUZROTSTMQSBFK-SECBINFHSA-N
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Description

7-Methoxy-D-tryptophan is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Utilization in Alkaloid Production

7-Methoxy-D-tryptophan has been synthesized using the Larock heteroannulation process combined with a Schöllkopf-based chiral auxiliary. This synthesis played a crucial role in the total synthesis of various indole alkaloids like (+)-12-methoxy-Na-methylvellosimine, (+)-12-methoxyaffinisine, and (-)-fuchsiaefoline, demonstrating its utility in complex organic syntheses and the production of bioactive compounds (Zhou, Liao, & Cook, 2004).

Fluorescent Probes for Protein Structure Analysis

Tryptophan analogs like this compound can be incorporated into bacterial proteins as intrinsic fluorescence probes for studying protein structure, function, and dynamics. The binding of these analogs to enzymes and their unique spectroscopic properties offer insights into protein environments and interactions, thereby facilitating the elucidation of molecular details of protein structure and dynamics (Hogue & Szabo, 1993).

Development of Fluorescent Amino Acids

This compound derivatives have been synthesized for use as fluorescent amino acids in the study of enzymes and proteins. These derivatives can provide alternatives to tryptophan in quenched fluorescent peptide substrates for peptidases, offering new avenues for investigating protein-peptide interactions and enzyme kinetics (Knight, 1991).

Applications in Metabolic Engineering

Research on this compound and its analogs aids in understanding the metabolic pathways and biosynthesis of tryptophan in organisms. This knowledge is critical in metabolic engineering, where modifications to tryptophan biosynthesis pathways can lead to improved production of this essential amino acid for various applications in medicine, food, and feed (Liu et al., 2019).

Mechanism of Action

Target of Action

7-Methoxy-D-tryptophan is a derivative of the essential amino acid tryptophan . Tryptophan and its derivatives are known to interact with multiple receptors, making them versatile in their biological activities . The primary targets of this compound are likely to be similar to those of tryptophan and its other derivatives, which include various enzymes and receptors involved in the kynurenine and serotonin pathways .

Mode of Action

It is known that tryptamines, a class of compounds that includes tryptophan and its derivatives, act primarily as agonists of the 5-ht2a receptor . This interaction can lead to profound changes in sensory perception, mood, and thought . It is plausible that this compound may have similar interactions with its targets, leading to changes in cellular function and signaling.

Biochemical Pathways

Tryptophan and its derivatives are involved in several biochemical pathways. These include the kynurenine pathway, the serotonin pathway, and direct transformation by gut microbiota . The kynurenine and serotonin pathways are particularly important as they lead to the production of several bioactive molecules that significantly affect mammalian physiology . As a derivative of tryptophan, this compound may influence these pathways, potentially affecting their downstream effects.

Pharmacokinetics

1-methyltryptophan, a similar tryptophan derivative, is known for its good intestinal absorption, low clearance, and low binding to plasmatic proteins . These properties suggest a high bioavailability, which could also be true for this compound.

Result of Action

These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment. Moreover, the gut microbiota may also play a role in modulating the action of this compound, as it does with other tryptophan derivatives .

Properties

IUPAC Name

(2R)-2-amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-8-7(6-14-11(8)10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZROTSTMQSBFK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1NC=C2C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457291
Record name 7-METHOXY-D-TRYPTOPHAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808145-87-1
Record name 7-METHOXY-D-TRYPTOPHAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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